molecular formula C14H21Cl2N3O2 B13863597 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide

Cat. No.: B13863597
M. Wt: 334.2 g/mol
InChI Key: SEHADVWVUBOTQB-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide is a chemical compound with the molecular formula C14H21Cl2N3O2 and a molecular weight of 334.24 g/mol . It is known for its unique structure, which includes both amino and chloro substituents on a benzamide core, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide typically involves the reaction of 4-amino-3,5-dichlorobenzoyl chloride with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
  • 4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide

Uniqueness

4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H21Cl2N3O2

Molecular Weight

334.2 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C14H21Cl2N3O2/c1-4-19(5-2)7-6-18-14(20)9-8-10(15)12(17)11(16)13(9)21-3/h8H,4-7,17H2,1-3H3,(H,18,20)

InChI Key

SEHADVWVUBOTQB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C(=C1OC)Cl)N)Cl

Origin of Product

United States

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